2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione
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Overview
Description
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazole with diethyl malonate under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of strong bases such as sodium ethoxide and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenylpyrazole: Shares the pyrazole core structure but lacks the pyrimidine ring.
5,5-Diethyl-1H-pyrimidine-4,6-dione: Contains the pyrimidine ring but lacks the pyrazole moiety.
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide: A derivative with an acetamide group instead of the pyrimidine ring.
Uniqueness
The uniqueness of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-diethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-19(6-2)17(25)20-15(21-18(19)26)14-12(3)22(4)23(16(14)24)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H,20,21,25,26) |
InChI Key |
FBHOQUZLWAXSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)CC |
Origin of Product |
United States |
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